2-Amino-3-phenylpropanamide hydrochloride
Overview
Description
“2-Amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of “2-Amino-3-phenylpropanamide hydrochloride” can be achieved through various methods, such as the reaction of tert-butyl carbinol with aniline in the presence of phosphorus trichloride, or the reaction of tert-butyl isocyanate with benzylamine .
Molecular Structure Analysis
The InChI code for “2-Amino-3-phenylpropanamide hydrochloride” is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) . The compound has a linear structure formula .
Physical And Chemical Properties Analysis
“2-Amino-3-phenylpropanamide hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
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Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-b-Phenylserine)
- Field : Organic Chemistry
- Application : This compound is used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid .
- Method : The compound was first optically resolved using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents to afford (2R,3S)- and (2S,3R)-2 in yields of 73% and 66%, based on half of the starting amount of (2RS,3SR)-2 .
- Results : The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% .
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2-Amino-N-ethyl-3-phenylpropanamide hydrochloride
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Phenoxy Acetamide and Its Derivatives
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been investigated for their synthesis and pharmacological activities as possible therapeutic candidates .
- Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results : The study aims to provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could enhance life quality .
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2-Amino-3-hydroxy-3-phenylpropanoic Acid
- Field : Biochemistry
- Application : This compound, which exists as four stereoisomers, is a physiologically important a-amino acid . It has been reported to be produced by the condensation of glycine (Gly) and benzaldehyde .
- Method : The compound was first optically resolved using specific resolving agents to afford different forms in yields of 73% and 66%, based on half of the starting amount .
- Results : The optical resolution by preferential crystallization of the racemic salt afforded the different forms with optical purities of 90—97% .
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Synthesis of 2-Amino-3-Cyano-4H-Chromenes
- Field : Organic Chemistry
- Application : A novel base-metal multifunctional catalyst has been used for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols .
- Method : The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .
- Results : A variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .
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2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-amino-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507319 | |
Record name | Phenylalaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanamide hydrochloride | |
CAS RN |
108321-83-1 | |
Record name | Phenylalaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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